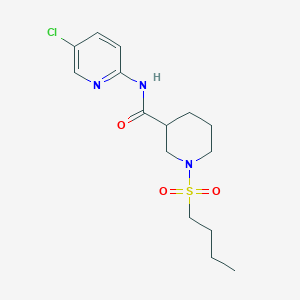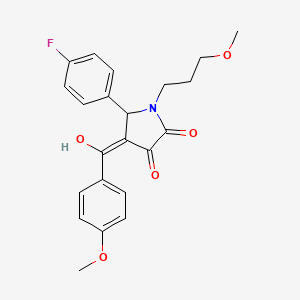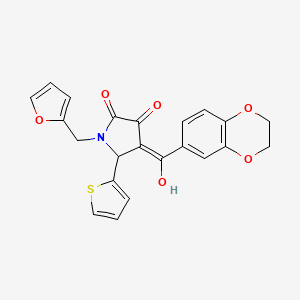
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in various biological processes. This compound has been extensively studied for its potential applications in different fields of research.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a potent inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound has potential applications in different fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves the inhibition of PKC. This inhibition leads to the suppression of various biological processes that are regulated by PKC, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide depend on the specific biological process that is being targeted. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to protect against neurodegeneration and reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide in lab experiments include its potency, specificity, and well-established mechanism of action. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide. These include:
1. Further studies to elucidate the specific biological processes that are regulated by PKC and the potential therapeutic applications of PKC inhibitors.
2. Development of more potent and specific PKC inhibitors that can be used in clinical settings.
3. Investigation of the potential side effects of PKC inhibitors and strategies to mitigate these effects.
4. Studies to determine the optimal dosing and administration strategies for PKC inhibitors in different disease models.
5. Investigation of the potential synergistic effects of PKC inhibitors with other therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves several steps. The starting material is 5-chloro-2-pyridinecarboxylic acid, which is reacted with butylsulfonyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the amide. The final compound is obtained by treating the amide with a reagent that converts the carboxylic acid group to an amide.
Propiedades
IUPAC Name |
1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-3-9-23(21,22)19-8-4-5-12(11-19)15(20)18-14-7-6-13(16)10-17-14/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSRGNGJVUVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5458508.png)
![methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5458516.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5458522.png)

![2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5458537.png)

![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide](/img/structure/B5458570.png)

![2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5458595.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5458602.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)
